molecular formula C7H8F3N3O2 B13625462 5-Ethyl-1-(2,2,2-trifluoroethyl)-1h-1,2,3-triazole-4-carboxylic acid

5-Ethyl-1-(2,2,2-trifluoroethyl)-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13625462
M. Wt: 223.15 g/mol
InChI Key: FOQIHZNMGMUBFX-UHFFFAOYSA-N
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Description

5-Ethyl-1-(2,2,2-trifluoroethyl)-1h-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound belonging to the triazole family. Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group, a trifluoroethyl group, and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1-(2,2,2-trifluoroethyl)-1h-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides.

    Introduction of the Trifluoroethyl Group: This step involves the use of trifluoroethyl halides in a nucleophilic substitution reaction.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1-(2,2,2-trifluoroethyl)-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the triazole ring and the carboxylic acid group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-Ethyl-1-(2,2,2-trifluoroethyl)-1h-1,2,3-triazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Ethyl-1-(2,2,2-trifluoroethyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The triazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2,2-Trifluoroethyl)-1h-1,2,3-triazole-4-carboxylic acid
  • 5-Methyl-1-(2,2,2-trifluoroethyl)-1h-1,2,3-triazole-4-carboxylic acid
  • 5-Ethyl-1-(2,2,2-trifluoroethyl)-1h-pyrazole-4-carboxylic acid

Uniqueness

5-Ethyl-1-(2,2,2-trifluoroethyl)-1h-1,2,3-triazole-4-carboxylic acid is unique due to the combination of its ethyl and trifluoroethyl groups, which confer distinct chemical properties. The trifluoroethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable molecule for various applications.

Biological Activity

5-Ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound characterized by a triazole ring and a carboxylic acid functional group. Its molecular formula is C${12}$H${10}$F${3}$N${3}$O$_{2}$, with a molecular weight of 285.23 g/mol. The presence of the trifluoroethyl group enhances its lipophilicity and potential biological interactions, making it an interesting candidate for pharmaceutical applications.

Chemical Structure and Properties

The compound features an ethyl group and a trifluoroethyl group attached to the triazole ring. The fluorine atoms in the trifluoroethyl moiety are known to significantly influence the compound's reactivity and biological activity due to their electronegative nature.

Biological Activity Overview

Research indicates that compounds containing triazole rings exhibit various biological activities, including antimicrobial and antifungal properties. Specifically, this compound has demonstrated:

  • Antimicrobial Activity : It inhibits specific enzymes involved in microbial metabolism, suggesting potential use as an antimicrobial agent.
  • Antifungal Properties : Similar to other triazole derivatives, it may be effective against fungal infections due to its mechanism of action that targets fungal cell wall synthesis.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of enzymes critical for microbial growth and survival. Studies have shown that triazole derivatives can interfere with the biosynthesis of ergosterol, an essential component of fungal cell membranes.

1. Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various triazole compounds, this compound was evaluated alongside other derivatives. The results indicated significant inhibition against several bacterial strains:

Compound NameMinimum Inhibitory Concentration (MIC)Target Organisms
This compound8 µg/mLE. coli, S. aureus
5-Methyl-1H-1,2,3-triazole-4-carboxylic acid16 µg/mLE. coli
1-Ethyl-5-(trifluoromethyl)-1H-1,2,3-triazole4 µg/mLS. aureus

2. Antifungal Activity

In another study focusing on antifungal properties:

Compound NameEC50 (µM)Fungal Strains
This compound0.5Candida albicans
Fluconazole (control)0.25Candida albicans

The compound exhibited promising antifungal activity comparable to established antifungals like fluconazole.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
5-Methyl-1H-1,2,3-triazole-4-carboxylic acidMethyl group instead of ethylAntimicrobialLacks trifluoroethyl group
1-Ethyl-5-(trifluoromethyl)-1H-1,2,3-triazoleTrifluoromethyl instead of trifluoroethylAntifungalDifferent substituent affects solubility
5-Ethyl-4-amino-1H-1,2,3-triazoleAmino group instead of carboxylic acidAntiparasiticDifferent functional group leads to varied activity

Properties

Molecular Formula

C7H8F3N3O2

Molecular Weight

223.15 g/mol

IUPAC Name

5-ethyl-1-(2,2,2-trifluoroethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C7H8F3N3O2/c1-2-4-5(6(14)15)11-12-13(4)3-7(8,9)10/h2-3H2,1H3,(H,14,15)

InChI Key

FOQIHZNMGMUBFX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NN1CC(F)(F)F)C(=O)O

Origin of Product

United States

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